1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4(5H)-one is a heterocyclic organic compound characterized by its unique pyrazole structure, which includes a trifluoromethyl group. This compound is notable for its potential applications in medicinal chemistry, particularly due to the presence of fluorine, which can enhance biological activity and lipophilicity. The compound is classified under pyrazole derivatives, which are known for their diverse pharmacological properties.
1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4(5H)-one belongs to the class of pyrazoles, which are five-membered aromatic rings containing two nitrogen atoms. The trifluoromethyl group (-CF₃) significantly influences the compound's chemical behavior and biological interactions, making it an interesting subject for research in drug development and materials science.
The synthesis of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4(5H)-one can be achieved through several methods:
The synthesis often requires careful control of reaction conditions such as temperature and the use of specific solvents to achieve optimal yields. The presence of the trifluoromethyl group can complicate reactions due to its electron-withdrawing nature, necessitating the use of specialized ligands or catalysts to facilitate successful coupling reactions .
The molecular formula of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4(5H)-one is C₁₀H₇F₃N₂O. The structure consists of a pyrazole ring with a phenyl group at one position and a trifluoromethyl group at another.
Key structural data includes:
1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4(5H)-one can participate in various chemical reactions typical for pyrazole derivatives:
The reactivity of this compound is largely influenced by the electron-withdrawing nature of the trifluoromethyl group, which can stabilize certain intermediates while destabilizing others during synthetic transformations .
The mechanism of action for 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4(5H)-one in biological systems is not extensively documented but generally involves interaction with biological targets such as enzymes or receptors.
Fluorinated compounds often exhibit enhanced binding affinity due to improved lipophilicity and metabolic stability. The trifluoromethyl group may also play a role in modulating the electronic properties of the molecule, potentially affecting its pharmacodynamics .
1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4(5H)-one has potential applications in:
1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4(5H)-one (CAS: 2779259; C~10~H~7~F~3~N~2~O) is a nitrogen-containing heterocycle characterized by a five-membered pyrazolone ring substituted with phenyl and trifluoromethyl groups at the N1 and C3 positions, respectively. This compound exists predominantly in the 5-hydroxypyrazole tautomeric form stabilized by an intramolecular N–H⋯O hydrogen bond in solution and solid states [3] [7]. Its IUPAC name, 1-phenyl-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-one, reflects this electronic delocalization [7]. The molecular scaffold combines two pharmacologically significant motifs: the pyrazolone core – known for diverse bioactivities – and the trifluoromethyl group, which enhances metabolic stability, lipophilicity, and binding affinity [3] [6] [8]. This synergy establishes the compound as a privileged building block in rational drug design, enabling efficient construction of bioactive molecules through functionalization at C4 and N1 positions.
The strategic incorporation of the trifluoromethyl (-CF~3~) group into the pyrazolone scaffold profoundly influences physicochemical and pharmacological properties:
Table 1: Crystallographic Parameters of Representative Trifluoromethyl Pyrazolone Derivatives
Compound | Space Group | a (Å) | b (Å) | c (Å) | Volume (ų) | Dihedral Angle (°) | Refinement R-factor | |
---|---|---|---|---|---|---|---|---|
(4Z)-4-[(Cyclopropylamino)(phenyl)methylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | Orthorhombic, Pbca | 8.9790 | 18.500 | 20.050 | 3330.5 | Pyrazolone/Phenyl: 17.00–64.27 | R = 0.040 | [2] |
3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one | - | - | - | - | - | - | - | [6] |
The development of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4(5H)-one parallels advancements in fluorination chemistry and heterocyclic methodologies:
Table 2: Bioactive Derivatives Synthesized from 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4(5H)-one Core
Derivative Class | Representative Compound | Synthetic Method | Key Bioactivity | Reference |
---|---|---|---|---|
4-Acyl-5-hydroxypyrazoles | 4-Benzoyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | Trimethyl orthobenzoate condensation | Intramolecular H-bond stabilization | [3] |
4,4′-(Arylmethylene)bis(pyrazol-5-ols) | 4,4′-(4-Hydroxy-3-methoxyphenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) (3i) | NaOAc-catalyzed Knoevenagel-Michael | DPPH IC~50~ = 6.2 µM; RKO IC~50~ = 9.9 µM | [8] |
Indenopyrazolones | 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one (1a) | Microwave-sonication | Structural characterization | [6] |
2-(Pyrazol-1-yl)pyrimidines | 2-(3,5-Diaryl-4,5-dihydro-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyrimidine | Ultrasound/KOH cyclocondensation | A~2A~ adenosine receptor antagonism | [5] |
The scaffold’s versatility is further demonstrated in metal complexation. The keto-enol tautomerism creates O,O- or N,O- chelating sites for transition metals (e.g., Cu(II), yielding complexes with enhanced antibacterial and catalytic activities [2]. Recent structural studies confirm that the pyrazolone ring coordinates in a bidentate manner, forming square-planar complexes critical for bioactivity [2]. Future directions focus on exploiting these properties for theranostic agents and asymmetric catalysis.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1